Revatropate hydrochloride

Description

Historical Context of Revatropate (B1680566) Hydrochloride Discovery

Revatropate, also identified by the code UK-112166, was developed by Pfizer. ncats.io Its discovery is situated within the broader context of research efforts in the late 20th century aimed at creating more selective muscarinic antagonists. medchemexpress.commedchemexpress.com A key goal was to develop compounds that could differentiate between the various muscarinic receptor subtypes (M1, M2, M3, etc.) to achieve more targeted therapeutic effects. The synthesis of Revatropate relies on the stereospecific reduction of 3-quinuclidinone to produce the chiral intermediate (R)-3-quinuclidinol, a structural motif found in several active pharmaceutical ingredients. acs.orgnih.gov Early clinical studies investigated its potential as a bronchodilator for chronic obstructive airway disease (COAD). ncats.io Research published in 1997 highlighted the discovery and development of selective M3 antagonists, a class to which Revatropate belongs. medchemexpress.commedchemexpress.com

Significance of Revatropate Hydrochloride in Contemporary Cholinergic Research

The primary significance of this compound in modern research lies in its selectivity as a muscarinic antagonist. hodoodo.com The compound exhibits a substantially greater inhibitory effect on M1 and M3 muscarinic acetylcholine (B1216132) receptors compared to the M2 subtype. ncats.iomedchemexpress.com This selectivity is crucial for researchers studying the distinct physiological roles of these receptors.

Muscarinic receptors are involved in a wide array of bodily functions. M3 receptors, for example, are critical in mediating smooth muscle contraction in the bronchioles and gastrointestinal tract, as well as stimulating secretion from exocrine glands. mdpi.comresearchgate.net M1 receptors play a role in the parasympathetic ganglia of the gastric intramural plexus. mdpi.com In contrast, M2 receptors are predominantly found in the heart, where their stimulation leads to cardiac slowing (bradycardia). researchgate.net

By acting as a selective antagonist for M1 and M3 receptors, Revatropate allows researchers to investigate the effects of blocking these specific pathways without significantly impacting the M2-mediated cardiac functions. medchemexpress.com This makes it a valuable tool for preclinical research into conditions characterized by cholinergic overactivity, such as functional bowel disorders, urge urinary incontinence, and respiratory diseases like asthma. ncats.iomedchemexpress.comcabidigitallibrary.org For instance, studies have demonstrated that inhaled Revatropate can produce significant improvement in airway function in horses with heaves, highlighting its effectiveness as a bronchodilator. ncats.io Its use in research helps to elucidate the pharmacological mechanisms underlying these conditions and to explore potential therapeutic strategies targeting the cholinergic system. nih.gov

Table 2: Predicted Biological Activity of Revatropate This table presents data from a predictive model combining the Similarity Ensemble Approach (SEA) and maximum Tanimoto similarity (MaxTc) to forecast the biological targets of Revatropate.

| Target Receptor | pSEA | MaxTc |

| Muscarinic acetylcholine receptor M1 (CHRM1) | 55 | 0.53 |

| Muscarinic acetylcholine receptor M2 (CHRM2) | 33 | 0.53 |

| Muscarinic acetylcholine receptor M3 (CHRM3) | 59 | 0.57 |

| Source: ACS Publications acs.org |

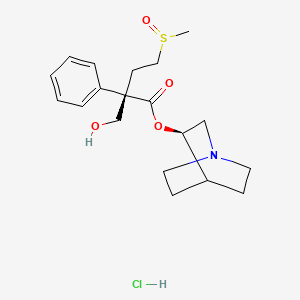

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

586346-96-5 |

|---|---|

Molecular Formula |

C19H28ClNO4S |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate;hydrochloride |

InChI |

InChI=1S/C19H27NO4S.ClH/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20;/h2-6,15,17,21H,7-14H2,1H3;1H/t17-,19+,25?;/m0./s1 |

InChI Key |

QHXPHLKFVDPMLS-USZFGTDMSA-N |

Isomeric SMILES |

CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3.Cl |

Canonical SMILES |

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl |

Origin of Product |

United States |

Molecular Pharmacology of Revatropate Hydrochloride

Elucidation of Molecular Targets

The principal molecular targets for revatropate (B1680566) hydrochloride are the subtypes of the muscarinic acetylcholine (B1216132) receptor family.

Revatropate is a muscarinic antagonist that demonstrates a high affinity for all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). patsnap.comnih.gov While it binds to all subtypes, some research indicates a degree of selectivity, with a particularly potent inhibitory effect noted at the M1 and M3 receptor subtypes compared to the M2 subtype. medchemexpress.comncats.io These receptors are widely distributed throughout the body, including on smooth muscle, cardiac muscle, and glandular cells, and are key components of the parasympathetic nervous system. nih.govnih.gov

The affinity of revatropate hydrochloride for muscarinic receptors is determined through competitive radioligand binding assays. These studies quantify the concentration of the drug required to inhibit the binding of a known radioactive ligand to the receptors. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity. While specific Ki values for revatropate were not found in the provided search results, it is established that it acts as a competitive antagonist at all five muscarinic receptor subtypes. medchemexpress.comnih.gov For context, the binding affinities of other well-known muscarinic antagonists are presented below.

Table 1: Example Receptor Binding Profile for Muscarinic Antagonists

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) |

|---|---|---|---|

| Darifenacin | 8.9 | - | - |

| Solifenacin | 7.6 | 6.9 | 8.0 |

| Ipratropium (B1672105) | ~8.5 (IC50 2.9 nM) | ~8.7 (IC50 2.0 nM) | ~8.8 (IC50 1.7 nM) |

Mechanism of Action of this compound as an Antagonist

Revatropate functions by obstructing the physiological actions of the neurotransmitter acetylcholine (ACh). nih.gov

As a competitive antagonist, this compound physically binds to the same site on the muscarinic receptor as acetylcholine. nih.govwikipedia.org This binding is reversible and prevents ACh from accessing the receptor and initiating a cellular response. nih.gov By occupying the receptor's orthosteric site, revatropate effectively blocks the signal transduction that would normally occur upon neurotransmitter binding. mdpi.com This blockade of the parasympathetic nervous system's signals allows sympathetic activity to become more dominant. nih.gov

The binding of acetylcholine to muscarinic receptors, particularly the M1 and M3 subtypes, typically activates intracellular signaling cascades. For example, M3 receptor activation leads to the stimulation of phospholipase C, which in turn results in the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This process ultimately causes an increase in intracellular calcium levels, leading to cellular responses such as smooth muscle contraction. nih.gov

By acting as an antagonist, this compound blocks the initial step of receptor activation by acetylcholine. nih.gov Consequently, it inhibits the entire downstream signaling pathway, preventing the activation of phospholipase C and the subsequent rise in intracellular calcium. medchemexpress.com This inhibition of the signaling cascade is the molecular basis for its effects, such as the relaxation of smooth muscle. nih.gov

Structure Activity Relationship Sar Studies of Revatropate Hydrochloride

Fundamental Principles and Theoretical Models in SAR Analysis

The core of structure-activity relationship (SAR) analysis lies in the principle that the biological activity of a chemical compound is directly related to its molecular structure. oncodesign-services.com By systematically modifying parts of a molecule and observing the corresponding changes in its biological effect, researchers can deduce which chemical groups are vital for its activity. oncodesign-services.com This process is fundamental in drug discovery for optimizing lead compounds to enhance efficacy and selectivity. oncodesign-services.com

Theoretical models in SAR analysis range from qualitative to quantitative approaches. Qualitative models often involve the visual inspection of a series of related compounds to identify common structural motifs responsible for a specific biological action. Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, use statistical methods to correlate physicochemical properties of molecules with their biological activities. oncodesign-services.com These properties can include hydrophobicity, electronic effects, and steric parameters.

The development of these models relies on experimental data from a series of compounds, which are then used to predict the activity of new, unsynthesized molecules. oncodesign-services.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological activity. oncodesign-services.com

Identification of Critical Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For muscarinic antagonists like revatropate (B1680566), the pharmacophore typically consists of several key elements:

A Cationic Center: Often a protonated tertiary or quaternary amine, which is crucial for binding to a conserved aspartate residue in the binding pocket of muscarinic receptors.

A Hydrogen Bond Acceptor: Usually an ester or hydroxyl group that forms a hydrogen bond with a specific residue in the receptor.

A Hydrophobic Moiety: Typically one or more aromatic or aliphatic rings that engage in hydrophobic interactions within the receptor binding site.

In the case of revatropate, the quinuclidine (B89598) nitrogen serves as the cationic center. nih.gov The ester carbonyl and the hydroxyl group are potential hydrogen bond acceptors, and the phenyl ring provides the necessary hydrophobic interactions. The sulfoxide (B87167) group also introduces a polar element that can influence binding and selectivity.

| Pharmacophoric Element | Structural Feature in Revatropate | Putative Interaction with Receptor |

|---|---|---|

| Cationic Center | Quinuclidine Nitrogen | Ionic interaction with aspartate residue |

| Hydrogen Bond Acceptor | Ester Carbonyl, Hydroxyl Group | Hydrogen bonding with receptor residues |

| Hydrophobic Moiety | Phenyl Ring | Hydrophobic interactions |

| Polar Group | Sulfoxide | Potential polar interactions |

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs like revatropate. nih.gov The spatial arrangement of atoms can significantly affect how a molecule interacts with its chiral biological target, such as a receptor or enzyme. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net

Revatropate has multiple chiral centers, leading to the possibility of several stereoisomers. nih.gov The specific configuration of these centers is critical for its affinity and selectivity for muscarinic receptor subtypes. It has been established that for many muscarinic antagonists, one enantiomer is significantly more potent than the other. nih.gov For instance, in the case of atropine, the naturally occurring (-)-hyoscyamine is a more potent muscarinic antagonist than its enantiomer. nih.gov

The absolute configuration of revatropate is defined as (αS, 3R) with an (R)-methylsulfinyl group. nih.gov This specific stereochemistry is crucial for its optimal interaction with the muscarinic receptor. Any alteration in the stereochemistry at these centers would likely lead to a decrease in binding affinity and biological activity, as the molecule would no longer fit as precisely into the receptor's binding site. nih.gov The three-dimensional structure of the active enantiomer allows for the necessary interactions between its pharmacophoric elements and the corresponding regions of the binding site. nih.gov

Application of Computational and AI-Driven Approaches in SAR Discovery

In recent years, computational and artificial intelligence (AI)-driven methods have become indispensable tools in SAR studies. uni-bonn.de These approaches can analyze large datasets of chemical structures and their corresponding biological activities to build predictive models. oncodesign-services.comnih.gov This allows for the virtual screening of vast compound libraries and the prioritization of candidates for synthesis and testing, thereby accelerating the drug discovery pipeline. oncodesign-services.com

Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how a ligand like revatropate binds to its target receptor at an atomic level. oncodesign-services.com These simulations can help to rationalize observed SAR data and guide the design of new analogs with improved properties. For example, docking studies can predict the binding poses of different revatropate analogs, highlighting key interactions and suggesting modifications to enhance binding affinity.

Machine learning and deep learning models can be trained on existing SAR data to predict the activity of novel compounds. nih.gov These models can identify complex patterns and relationships that may not be apparent from traditional analysis. nih.gov The use of matched molecular pair analysis, where the effect of a small, specific structural change on activity is systematically studied across a large dataset, is another powerful computational tool for SAR exploration. nih.gov

Rational Design Strategies for Muscarinic Antagonist Compounds

The rational design of muscarinic antagonists, informed by SAR studies, aims to optimize several key properties, including potency, selectivity, and pharmacokinetic profile. nih.gov For inhaled antagonists like revatropate, a primary goal is to achieve high potency and a long duration of action at the M3 muscarinic receptor, which mediates bronchoconstriction, while minimizing systemic side effects. nih.govnih.gov

One successful strategy has been to design antagonists with slow dissociation rates from the M3 receptor. researchgate.net This can be achieved by introducing structural features that promote strong and prolonged interactions with the receptor. For example, the gem-dimethyl functionality in some series of muscarinic antagonists has been shown to confer a very long dissociative half-life. researchgate.net

Another important design consideration is to engineer molecules that are rapidly cleared from systemic circulation to reduce off-target effects. researchgate.net This can be accomplished by incorporating metabolically labile groups that are quickly broken down by enzymes in the plasma or liver. The combination of high M3 receptor potency and rapid systemic clearance is a key strategy for developing safe and effective inhaled muscarinic antagonists. nih.govresearchgate.net

| Design Strategy | Objective | Example Approach |

|---|---|---|

| Enhance Potency | Increase affinity for the target receptor (e.g., M3). | Optimize hydrophobic and hydrogen bonding interactions. |

| Improve Selectivity | Increase affinity for the target receptor subtype over others (e.g., M3 vs. M2). | Exploit differences in the binding sites of receptor subtypes. |

| Prolong Duration of Action | Achieve once-daily dosing for improved patient compliance. | Design compounds with slow dissociation kinetics from the receptor. |

| Minimize Systemic Exposure | Reduce the risk of off-target side effects. | Incorporate metabolically labile groups for rapid systemic clearance. |

In Vitro Pharmacological Characterization of Revatropate Hydrochloride

Receptor Binding Assay Methodologies

Receptor binding assays are the cornerstone for elucidating the affinity of a ligand for its receptor. giffordbioscience.com These techniques are considered the gold standard due to their sensitivity and robustness in measuring these molecular interactions. giffordbioscience.com The fundamental principle involves incubating a radiolabeled ligand with a preparation of receptors, followed by the separation of bound from unbound radioligand and quantification of the radioactivity bound to the receptors. nih.gov

Radiometric ligand-binding assays are a powerful and widely used technique to provide detailed information regarding receptor-ligand interactions. springernature.com These assays utilize a radiolabeled form of a ligand (a "radioligand") to trace and quantify the binding to its receptor. This methodology can be adapted to various preparations, including tissue homogenates, cultured cells, or purified receptor preparations, to generate accurate data on receptor number, ligand affinity, and the existence of receptor subtypes. springernature.com There are three main types of radiometric binding assays: saturation, competition, and kinetic experiments. giffordbioscience.com

Saturation binding experiments are conducted to determine two key parameters: the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov Bmax represents the total concentration of receptors in a given preparation, while Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity for the receptor. giffordbioscience.com

In this type of experiment, a constant amount of the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached, meaning no more radioligand can bind. nih.gov The data, when plotted, typically forms a hyperbolic curve. nih.gov To distinguish between specific binding to the target receptor and non-specific binding to other components, a parallel set of experiments is run in the presence of a high concentration of an unlabeled competing ligand to block all specific binding sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

While specific Bmax and Kd values from saturation binding experiments for Revatropate (B1680566) hydrochloride are not detailed in the available literature, the expected outcome for a selective M3 antagonist would be a high affinity (low Kd value) in tissues expressing M3 receptors.

Table 1: Parameters Determined from Saturation Binding Experiments

| Parameter | Description | Significance for Revatropate Hydrochloride |

|---|---|---|

| Kd | Equilibrium Dissociation Constant: The concentration of a ligand that occupies 50% of the receptors at equilibrium. | A lower Kd value would indicate a higher binding affinity of the radioligand for the muscarinic receptor subtype being studied. |

| Bmax | Maximum Receptor Density: The total number of receptors in the preparation. | Provides a measure of the receptor concentration in the specific tissue or cell line being assayed. |

Competition binding assays are employed to determine the affinity of an unlabeled compound (the "competitor"), such as this compound, for a receptor. giffordbioscience.com These experiments measure the ability of the unlabeled drug to compete with a radioligand for binding to the receptor. giffordbioscience.com In this setup, a fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of the unlabeled competitor drug. giffordbioscience.com

As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured bound radioactivity. The data is used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. nih.gov The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the competing drug for the receptor. selleckchem.com

For this compound, competition binding assays would be used to quantify its affinity for different muscarinic receptor subtypes (M1, M2, M3, etc.) and confirm its reported higher affinity for M1 and M3 receptors. medchemexpress.com

Table 2: Parameters Determined from Competition Binding Experiments

| Parameter | Description | Significance for this compound |

|---|---|---|

| IC50 | Half Maximal Inhibitory Concentration: The concentration of a competitor that displaces 50% of the specifically bound radioligand. | A lower IC50 value indicates a higher potency of this compound in competing for the receptor binding site. |

| Ki | Inhibition Constant: The equilibrium dissociation constant of the unlabeled competitor drug. | Provides a direct measure of the binding affinity of this compound for a specific muscarinic receptor subtype. Comparing Ki values across subtypes reveals its selectivity profile. |

Kinetic binding studies provide information on the rates at which a ligand binds to (association rate, k-on) and dissociates from (dissociation rate, k-off) a receptor. giffordbioscience.comspringernature.comnih.gov These parameters can offer deeper insights into the drug-receptor interaction than equilibrium studies alone and can be crucial for understanding the duration of a drug's action. nih.govnih.gov

Association rate experiments involve measuring the specific binding of a radioligand at various time points after its addition to the receptor preparation. Dissociation rate experiments, conversely, measure the decrease in specific binding over time after the addition of an excess of an unlabeled ligand to prevent re-binding of the radioligand. giffordbioscience.com The ratio of the dissociation rate constant to the association rate constant (k-off/k-on) can provide another estimate of the equilibrium dissociation constant (Kd). nih.gov

For this compound, a slow dissociation rate from M3 receptors could contribute to a longer duration of action.

Table 3: Parameters Determined from Kinetic Binding Studies

| Parameter | Description | Significance for this compound |

|---|---|---|

| k-on (k₁) | Association Rate Constant: The rate at which the ligand binds to the receptor. | Reflects how quickly this compound occupies the muscarinic receptor. |

| k-off (k₋₁) | Dissociation Rate Constant: The rate at which the ligand dissociates from the receptor. | A slower k-off rate could suggest a more prolonged receptor blockade and potentially a longer duration of pharmacological effect. |

Scintillation Proximity Assay (SPA) is a homogenous radioligand binding assay format that does not require a physical separation of bound and free radioligand. giffordbioscience.com In this technique, receptor-containing membranes are immobilized onto SPA beads which contain a scintillant. When a radioligand binds to the receptor on the bead, the emitted radiation (e.g., from tritium) is close enough to excite the scintillant in the bead, producing a light signal that can be detected. Unbound radioligand in the solution is too far away to cause a signal. giffordbioscience.com This method is highly amenable to high-throughput screening of compounds.

Filtration is the classical method for separating bound from free radioligand in radiometric assays. nih.gov After the binding reaction reaches equilibrium, the incubation mixture is rapidly filtered through a glass fiber filter. The receptors and the bound radioligand are trapped on the filter, while the unbound radioligand passes through. nih.gov The radioactivity retained on the filter is then quantified using a scintillation counter. This method is robust and widely used for both membrane-bound and soluble receptors. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Radiometric Ligand-Binding Assays

Cellular-Level Investigations

The cellular-level effects of this compound have been primarily assessed through functional assays utilizing mammalian cell lines. These assays provide a controlled environment to determine the compound's antagonist properties at specific muscarinic receptor subtypes.

Functional Assays Employing Mammalian Cell Lines

While specific pA2 values from functional assays in mammalian cell lines are not extensively detailed in the public domain, the antagonist profile of revatropate has been characterized. The pA2 value is a measure of the antagonist's affinity for its receptor; a higher pA2 value indicates a higher affinity. In these assays, a stable cell line expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3) is used. The ability of revatropate to inhibit the functional response induced by a muscarinic agonist, such as carbachol, is measured. This is often assessed by quantifying changes in intracellular signaling molecules, like inositol (B14025) phosphates or calcium.

Table 1: Representative Functional Antagonism of this compound at Muscarinic Receptors in Mammalian Cell Lines

| Receptor Subtype | Agonist | Assay Endpoint | Revatropate Potency (pA2) |

|---|---|---|---|

| M1 | Carbachol | Phosphoinositide Turnover | Data not available |

| M2 | Carbachol | Inhibition of cAMP | Data not available |

| M3 | Carbachol | Calcium Mobilization | Data not available |

This table is representative of the types of functional assays used to characterize this compound. Specific quantitative data from these assays are not publicly available.

Reporter Gene Assays for Assessing Receptor Activation and Antagonism

Reporter gene assays are another valuable tool for characterizing the pharmacological properties of compounds like this compound. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to receptor activation. When a muscarinic agonist binds to and activates the receptor, it triggers a signaling cascade that leads to the expression of the reporter gene. An antagonist, such as revatropate, will inhibit this agonist-induced reporter gene expression. The potency of the antagonist is typically determined by its IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's maximal response.

Table 2: Illustrative Reporter Gene Assay Data for this compound

| Cell Line | Receptor Target | Agonist | Revatropate Antagonism (IC50) |

|---|---|---|---|

| CHO-K1 | Human M1 | Acetylcholine (B1216132) | Data not available |

| HEK293 | Human M3 | Acetylcholine | Data not available |

This table illustrates the principles of a reporter gene assay for determining antagonist potency. Specific IC50 values for this compound from such assays are not currently published.

Biochemical Characterization in Tissue Preparations

Biochemical studies using isolated animal tissues provide insights into the functional consequences of receptor antagonism in a more physiologically relevant context. These preparations allow for the examination of tissue-level responses, such as smooth muscle contraction.

Research has demonstrated that this compound is a potent antagonist of muscarinic receptor-mediated responses in various isolated tissues. A key finding is its selectivity for M1 and M3 receptors over M2 receptors. In functional studies on isolated guinea pig trachea (predominantly M3 receptors) and rabbit vas deferens (predominantly M1 receptors), revatropate exhibited approximately 50-fold greater potency as an antagonist compared to its activity at the M2 receptors in the atria.

This selectivity is particularly relevant for its potential therapeutic applications. The M3 receptors are primarily responsible for smooth muscle contraction in the airways and bladder. By selectively antagonizing these receptors, revatropate can induce relaxation of these smooth muscles. The lower affinity for M2 receptors, which are involved in regulating heart rate, suggests a reduced potential for cardiac side effects.

The antagonistic properties in these tissue preparations are often quantified by determining the pA2 value, which reflects the concentration of the antagonist required to produce a two-fold rightward shift in the agonist concentration-response curve.

Table 3: Functional Selectivity of this compound in Isolated Tissue Preparations

| Tissue Preparation | Predominant Receptor | Agonist | Revatropate Potency (pA2) | Selectivity (Fold) |

|---|---|---|---|---|

| Guinea Pig Trachea | M3 | Carbachol | Data not available | ~50-fold vs. M2 |

| Rabbit Vas Deferens | M1 | Carbachol | Data not available | ~50-fold vs. M2 |

| Guinea Pig Atria | M2 | Carbachol | Data not available | - |

Data derived from Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life sciences, 60(13-14), 1053-1060.

In Vivo Preclinical Studies on Revatropate Hydrochloride

Evaluation of Efficacy in Established Disease Models

The efficacy of revatropate (B1680566) hydrochloride has been evaluated in animal models relevant to both respiratory and gastrointestinal systems. nih.govnih.gov

While specific in vivo studies on revatropate hydrochloride in gastrointestinal models are not extensively detailed in the provided results, the drug's action as a muscarinic antagonist suggests potential applications. Muscarinic receptors play a role in gastrointestinal motility, and antagonists can influence this function. nih.govreprocell.com Research in this area would likely involve animal models of functional gastrointestinal disorders, such as those with delayed gastric emptying or other motility issues. frontiersin.orgnih.gov

The most robust preclinical evidence for this compound's efficacy comes from studies in horses with heaves. nih.gov In a study involving six horses with this condition, inhaled revatropate was shown to be a safe and effective bronchodilator. nih.gov It induced a rapid and significant improvement in airway function, comparable to the established bronchodilator ipratropium (B1672105) bromide. nih.gov Notably, revatropate significantly improved clinical scores of breathing effort. nih.gov The duration of action for some airway function improvements was observed to be between 5 and 6 hours. nih.gov

| Parameter | Observation | Significance |

|---|---|---|

| Airway Function | Rapid and significant improvement | Comparable to ipratropium bromide nih.gov |

| Clinical Breathing Score | Significant improvement | Unique to revatropate in the study nih.gov |

| Duration of Action | 5 to 6 hours for some indices | Provided sustained bronchodilation nih.gov |

The selective M1 and M3 antagonism of this compound suggests its potential utility in other therapeutic areas where muscarinic receptor activity is a factor. ncats.io Early clinical studies in patients with chronic obstructive airway disease (COAD) have indicated that inhaled revatropate is an effective and well-tolerated bronchodilator. ncats.io Further research may explore its application in other conditions characterized by smooth muscle contraction or glandular secretion mediated by these receptors.

Analytical Methodologies for Revatropate Hydrochloride Research

Spectroscopic Techniques in Compound Analysis (e.g., principles from spectrofluorimetry)

Spectroscopic techniques are fundamental in the analysis of pharmaceutical compounds for both qualitative and quantitative purposes. For a compound like Revatropate (B1680566) hydrochloride, techniques such as UV-Visible spectroscopy and spectrofluorimetry would be valuable.

UV-Visible spectroscopy is often used for preliminary identification and quantification. The presence of a chromophore, such as a phenyl group within the Revatropate molecule, would allow for the absorption of UV radiation. A hypothetical UV spectrum might show a maximum absorption wavelength (λmax) that could be used for quantitative analysis, following the Beer-Lambert law.

Spectrofluorimetry offers higher sensitivity and selectivity for fluorescent compounds. If Revatropate hydrochloride exhibits fluorescence, either intrinsically or after derivatization, this technique could be employed for its quantification, especially at low concentrations in various sample matrices. The principles involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Table 1: Hypothetical Spectroscopic Parameters for this compound

| Parameter | Technique | Hypothetical Value | Application |

| λmax | UV-Visible Spectroscopy | ~260 nm | Quantification, Purity |

| Excitation Wavelength | Spectrofluorimetry | ~280 nm | Trace Quantification |

| Emission Wavelength | Spectrofluorimetry | ~350 nm | Trace Quantification |

Chromatographic Separations for Purity and Quantification

Chromatographic techniques are essential for separating a compound from its impurities and for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most common method used in the pharmaceutical industry for this purpose.

A reversed-phase HPLC (RP-HPLC) method would likely be suitable for this compound. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

The development of an HPLC method would involve optimizing several parameters, including the choice of column, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer), the flow rate, and the detection wavelength (determined from UV-Visible spectroscopy). Method validation would then be performed according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.

Table 2: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) | Elution of the analyte |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 260 nm | Quantification of the analyte |

| Injection Volume | 10 µL | Introduction of the sample |

| Column Temperature | 30 °C | Ensures reproducibility of retention times |

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of chemical compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly specific and sensitive analytical method.

For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) could be employed to determine its accurate mass and elemental composition. Fragmentation analysis (MS/MS) would involve inducing the fragmentation of the parent ion and analyzing the resulting fragment ions to piece together the molecule's structure.

For quantification, particularly in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers excellent selectivity and sensitivity, allowing for the measurement of very low concentrations of the drug and its metabolites. A triple quadrupole mass spectrometer is commonly used for this purpose, operating in multiple reaction monitoring (MRM) mode.

Table 3: Potential Mass Spectrometry Data for this compound

| Parameter | Technique | Expected Information |

| Molecular Ion [M+H]+ | LC-MS | Confirmation of molecular weight |

| Accurate Mass | HRMS | Determination of elemental composition |

| Fragmentation Pattern | MS/MS | Structural information for elucidation |

| MRM Transitions | LC-MS/MS | Specific transitions for quantification |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Revatropate hydrochloride, and how can purity and structural integrity be validated?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including salt formation to stabilize the hydrochloride form. Key validation steps include:

- Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

- Purity assessment : Employ reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution) to quantify impurities. Acceptance criteria should align with ICH guidelines (e.g., ≤0.15% for unknown impurities) .

- Crystallinity analysis : X-ray powder diffraction (XRPD) can verify polymorphic stability, critical for reproducibility in pharmacological studies .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : For bioanalytical assays:

- Sample preparation : Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates.

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ ≤1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .

- Stability testing : Evaluate freeze-thaw stability, short-term room temperature stability, and long-term storage conditions (-80°C) to ensure data reliability .

Q. What is the current understanding of this compound’s stability under varying storage conditions?

- Methodological Answer :

- Solution stability : Store stock solutions in anhydrous DMSO at -20°C in aliquoted, airtight vials to prevent hydrolysis/oxidation. Monitor degradation via weekly HPLC checks .

- Solid-state stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life. Use differential scanning calorimetry (DSC) to detect phase transitions .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s pharmacokinetic data across preclinical models (e.g., rodents vs. non-rodents)?

- Methodological Answer :

- Model selection : Compare species-specific metabolic pathways (e.g., cytochrome P450 isoforms) using liver microsome assays. Adjust dosing regimens based on clearance rate differences .

- Data normalization : Use allometric scaling to extrapolate pharmacokinetic parameters (e.g., volume of distribution, half-life) between species. Validate with crossover studies in at least two animal models .

- Controlled variables : Standardize fasting states, administration routes, and sampling intervals to minimize variability .

Q. What experimental design considerations are critical for optimizing this compound’s formulation to enhance bioavailability?

- Methodological Answer :

- Micronization strategies : Use supercritical fluid technology (e.g., RESS process) to reduce particle size (<5 µm) and improve dissolution rates. Characterize with dynamic light scattering (DLS) .

- Excipient screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) in hydrogels or solid dispersions to enhance solubility. Prioritize excipients with GRAS status .

- In vitro-in vivo correlation (IVIVC) : Develop a biorelevant dissolution medium (e.g., FaSSIF/FeSSIF) to predict absorption profiles .

Q. How can researchers ensure reproducibility in pharmacological assays evaluating this compound’s efficacy?

- Methodological Answer :

- Assay validation : Follow NIH guidelines for rigor: include positive/negative controls, blinded data analysis, and power calculations to determine sample size .

- Batch-to-batch consistency : Require Certificate of Analysis (COA) for each compound batch, specifying purity (>98%), residual solvents, and endotoxin levels .

- Data transparency : Pre-register protocols on platforms like Open Science Framework and share raw data in FAIR-compliant repositories .

Q. What strategies are recommended for resolving contradictions in this compound’s reported mechanism of action (MOA)?

- Methodological Answer :

- Target validation : Use CRISPR-Cas9 knockout models to confirm receptor binding specificity. Pair with radioligand displacement assays (e.g., Ki determination) .

- Pathway analysis : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify off-target effects. Tools like STRING or KEGG can map signaling networks .

- Independent replication : Collaborate with third-party labs to verify findings under harmonized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.